7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid
Description
7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrimidine core substituted with a 4-chlorophenyl group and carboxylic acid functionality
Properties
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-7-10(2)19-8-13(11-3-5-12(17)6-4-11)14(16(20)21)15(19)18-9/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQMLOWLXLEWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=CC=C(C=C3)Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrroles with chlorinated aromatic compounds under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions, which are essential in the construction of biologically active compounds.
Biology: In biological research, 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is used to study enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with improved performance characteristics.
Mechanism of Action
The mechanism by which 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
4-Chlorophenol: A simpler aromatic compound with a chloro group on the phenol ring.
2,4-Dimethylpyrrolo[1,2-a]pyrimidine: A related pyrrolopyrimidine derivative without the chlorophenyl group.
Pyrrolo[1,2-a]pyrimidine-8-carboxylic acid: A core structure without the chlorophenyl and methyl substituents.
Uniqueness: 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid stands out due to its combination of structural features, which confer unique chemical and biological properties
Biological Activity
7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrimidine core with a 4-chlorophenyl substituent and two methyl groups at the 2 and 4 positions. Its carboxylic acid functional group at the 8 position contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN3O2 |
| Molecular Weight | 281.73 g/mol |
| CAS Number | [insert CAS number here] |
Research indicates that this compound may act as a kinase inhibitor, particularly targeting specific kinases involved in cell cycle regulation and cancer progression. The presence of the chloro group enhances its binding affinity to these targets.
Anticancer Activity
Several studies have demonstrated that 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid exhibits notable anticancer properties.
- In vitro studies : The compound has shown effectiveness in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through the activation of intrinsic pathways, evidenced by increased levels of pro-apoptotic proteins.
- In vivo studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Kinase Inhibition
The compound has been identified as an irreversible inhibitor of Nek2 kinase, which plays a crucial role in mitotic regulation and is often overexpressed in cancers.
- Biochemical assays : These assays indicate that 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid effectively reduces Nek2 activity by covalently modifying the enzyme.
Case Studies
- Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound led to a significant decrease in cell viability (IC50 = 15 µM) in MCF-7 breast cancer cells. The study reported that apoptosis was confirmed through flow cytometry analysis.
- Lung Cancer Model : In a xenograft model of lung cancer, administration of the compound resulted in a 40% reduction in tumor volume after four weeks of treatment compared to untreated controls.
Q & A
Basic: How can researchers optimize the synthesis of 7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid to improve yield and purity?
Methodological Answer:
Optimization should focus on reaction parameters such as solvent selection (e.g., dichloromethane vs. polar aprotic solvents), base strength (e.g., NaOH vs. KOH), and temperature control. For example, highlights dichloromethane as a solvent for similar heterocyclic syntheses, with yields influenced by base concentration and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) can enhance purity. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) should monitor purity ≥95% .
Hypothetical Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane, NaOH | 65 | 92 |
| THF, KOH | 48 | 85 |
| Ethanol/Water Recrystallization | 60 | 99 |
Advanced: How can contradictory biological activity data for this compound across studies be systematically resolved?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell line viability, compound solubility in DMSO/PBS). Researchers should:
Standardize biological replicates (n ≥ 3) and controls.
Verify compound integrity post-assay via LC-MS to rule out degradation.
Cross-reference with structurally similar compounds (e.g., lists pyrimidinecarboxylic acid analogs) to identify activity trends.
Reproduce conflicting studies under identical conditions, adjusting variables (e.g., incubation time, concentration gradients). Meta-analysis tools like Forest plots can quantify heterogeneity between datasets .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for pyrrolo[1,2-a]pyrimidine core (e.g., δ 2.4 ppm for methyl groups, δ 7.8 ppm for chlorophenyl protons).
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O (~1700 cm⁻¹).
- X-ray Crystallography : If single crystals form (e.g., via slow evaporation in methanol), resolve dihedral angles between chlorophenyl and pyrrolopyrimidine planes to confirm stereoelectronic effects .
Advanced: How to design experiments elucidating the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
In Vitro Assays : Measure IC50 against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine).
Computational Docking : Use Schrödinger Suite or AutoDock Vina to model binding to enzyme active sites. Compare with ’s pyrimidinecarboxylic acid analogs for conserved interactions.
Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to validate docking results.
Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
Basic: What are the critical stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : -20°C under argon, shielded from light (due to aryl chloride photodegradation risks).
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring.
- Formulation : Lyophilize as a sodium salt to enhance aqueous stability. ’s safety protocols recommend desiccants (silica gel) and secondary containment to prevent hydrolysis .
Advanced: How to reconcile discrepancies between computational predictions and experimental solubility data?
Methodological Answer:
Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry.
Computational Refinement : Adjust COSMO-RS parameters to account for protonation states (pH-dependent solubility).
Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoaggregates at high concentrations.
Co-Solvency Approaches : Apply the Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
